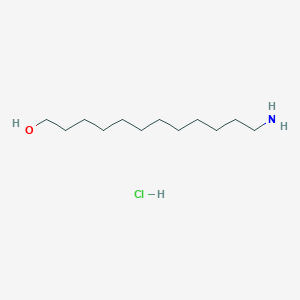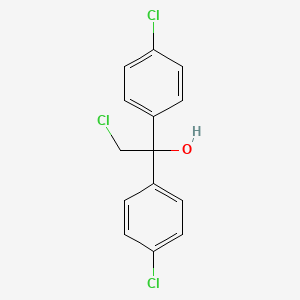
(E)-4-Bromo-2-butenoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-Bromo-2-butenoyl Chloride, also known as (E)-4-bromo-but-2-enoyl chloride, is an organic compound with the molecular formula C4H4BrClO. It is a derivative of crotonic acid and is characterized by the presence of a bromine atom and a chlorine atom attached to the carbon chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
(E)-4-Bromo-2-butenoyl Chloride can be synthesized through several methods. One common synthetic route involves the bromination of crotonic acid followed by the conversion of the resulting 4-bromo-crotonic acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride . The reaction conditions typically involve refluxing the mixture in an inert solvent such as dichloromethane or carbon tetrachloride .
Industrial production methods for this compound often involve large-scale bromination and chlorination reactions. These processes are carried out in specialized reactors with controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
(E)-4-Bromo-2-butenoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes or alkynes.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or tetrahydrofuran . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(E)-4-Bromo-2-butenoyl Chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (E)-4-Bromo-2-butenoyl Chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various products depending on the nature of the nucleophile and reaction conditions. The molecular targets and pathways involved in these reactions are primarily determined by the specific applications and desired outcomes of the reactions.
Comparison with Similar Compounds
(E)-4-Bromo-2-butenoyl Chloride can be compared with other similar compounds, such as:
4-Chloro-but-2-enoyl chloride: Similar in structure but with a chlorine atom instead of a bromine atom. It exhibits different reactivity and selectivity in chemical reactions.
4-Iodo-but-2-enoyl chloride:
4-Fluoro-but-2-enoyl chloride: The presence of a fluorine atom imparts unique properties and reactivity compared to the bromine-containing compound.
The uniqueness of this compound lies in its specific reactivity and the ability to form diverse products through various chemical reactions, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C4H4BrClO |
|---|---|
Molecular Weight |
183.43 g/mol |
IUPAC Name |
4-bromobut-2-enoyl chloride |
InChI |
InChI=1S/C4H4BrClO/c5-3-1-2-4(6)7/h1-2H,3H2 |
InChI Key |
ACFFAMJSFZINGL-UHFFFAOYSA-N |
Canonical SMILES |
C(C=CC(=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


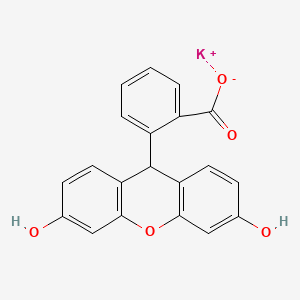
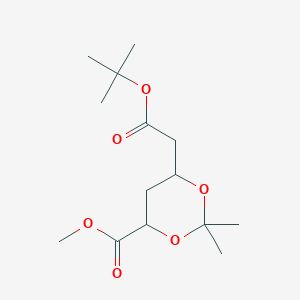
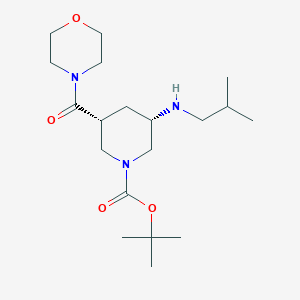
![1-(Benzo[b]furan-2-yl)but-1-en-3-one](/img/structure/B8273604.png)
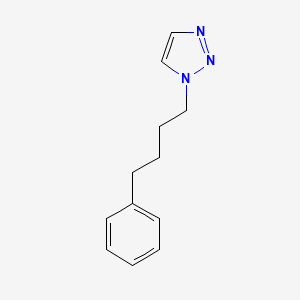
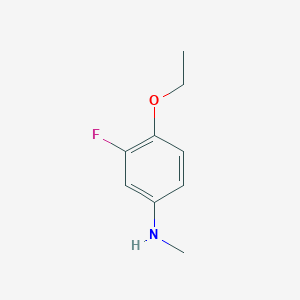
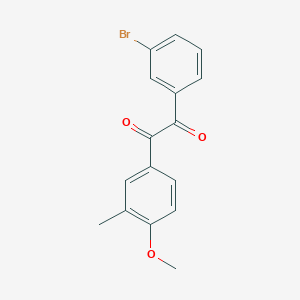
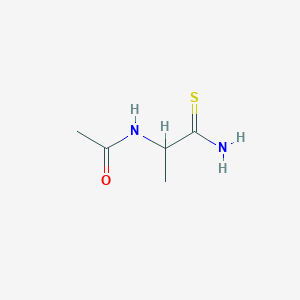
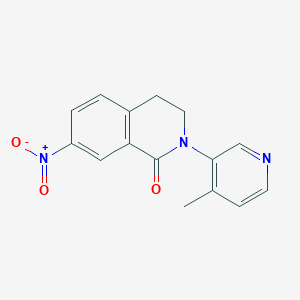
![3-(2-methoxyethyl)-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B8273649.png)
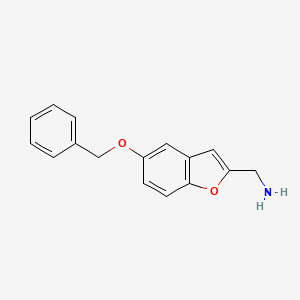
![1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-3-methoxy-1H-pyrazole](/img/structure/B8273671.png)
